3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one
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Overview
Description
3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one is a chemical compound with the CAS Number: 1864998-37-7 . It has a molecular weight of 181.28 .
Synthesis Analysis
The synthesis of similar spirocyclic compounds has been reported in the literature . For instance, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were synthesized as potent covalent inhibitors against KRAS G12C . The synthesis involved structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray complex structural analysis . For instance, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was found to bind in the switch-II pocket of KRAS G12C .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 181.28 . It is a powder at room temperature .
Scientific Research Applications
Antiviral Applications
Anti-Coronavirus Activity : Compounds similar to 3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one have been synthesized and evaluated for their activity against human coronaviruses. The most active compound in this series showed an inhibitory effect on coronavirus replication, indicating the potential of this scaffold for antiviral drug development (Apaydın et al., 2019).
Anti-Influenza Virus Activity : These compounds have also been tested against influenza A and B viruses, with some demonstrating potent inhibitory effects. This suggests their relevance as influenza virus fusion inhibitors, acting by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).
Inhibition of Influenza Virus Membrane Fusion : Further studies have highlighted these compounds' ability to inhibit influenza virus hemagglutinin-mediated membrane fusion, a key step in virus replication. This points to their potential use in the development of new influenza virus fusion inhibitors (Vanderlinden et al., 2010).
Antimicrobial Applications
Antimicrobial Agents : Certain derivatives of this compound have been identified as effective antimicrobial agents. Their synthesis and characterization have led to compounds with potential use in combating various microbial infections (Al-Ahmadi, 1997).
In Vitro Cytotoxic and Apoptotic Effects : Some derivatives have been investigated for their cytotoxicity and apoptotic effects in vitro, offering insights into their potential application in cancer therapy (Turk-Erbul et al., 2021).
Anticancer Activity : Further research into the anticancer properties of these compounds has revealed moderate to high inhibition activities against various cancer cell lines, underlining their potential in cancer treatment (Flefel et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one is the KRAS protein , specifically at a mutated cysteine residue (G12C) . The KRAS protein plays a key role in cellular proliferation and differentiation .
Mode of Action
This compound acts as a covalent inhibitor against KRAS G12C . It binds in the switch-II pocket of KRAS G12C, leading to the inhibition of the protein . This interaction results in the disruption of the KRAS protein’s function, thereby inhibiting the proliferation and differentiation of cells .
Biochemical Pathways
Given its target, it is likely that it impacts theRAS/MAPK pathway , which is involved in cell proliferation and differentiation .
Pharmacokinetics
It has been reported to have high metabolic stabilities in human and mouse liver microsomes , suggesting that it may have good bioavailability.
Result of Action
The inhibition of the KRAS protein by this compound can lead to the suppression of cellular proliferation and differentiation . This makes it a potential therapeutic agent for conditions characterized by abnormal cell growth, such as cancer .
Safety and Hazards
Properties
IUPAC Name |
1-propan-2-yl-7-thia-2-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMLSBMWCTZTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCSCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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